L-2-aminobutyric acid ethyl ester hydrochloride chemical structure
L-2-aminobutyric acid ethyl ester hydrochloride chemical structure
Core Identity & Process Chemistry for Pharmaceutical Applications
Executive Summary
L-2-Aminobutyric acid ethyl ester hydrochloride (L-2-ABAE·HCl) is a critical chiral building block in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate for the synthesis of Levetiracetam (Keppra®), a broad-spectrum antiepileptic drug, and Brivaracetam . As the ethyl ester derivative of the non-proteinogenic amino acid L-2-aminobutyric acid (L-2-ABA), this compound offers enhanced lipophilicity compared to its zwitterionic parent, making it a versatile nucleophile for acylation and alkylation reactions once the amine is liberated.
This guide provides a comprehensive technical analysis of L-2-ABAE·HCl, focusing on its synthesis, analytical validation, and downstream application in drug development.
Molecular Architecture & Physicochemical Profile
Chemical Identity
The compound is the hydrochloride salt of the ethyl ester of (S)-2-aminobutyric acid.[1][2] The "L" designation refers to the stereochemical configuration (S-isomer), which is crucial for biological activity in its pharmaceutical derivatives.
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Common Name: L-2-Aminobutyric acid ethyl ester HCl
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CAS Number: 91462-82-7 (Specific for S-isomer HCl); 3181-61-7 (Often used for the racemate or unspecified stereochemistry)
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Molecular Formula: C₆H₁₃NO₂[]·HCl
Physicochemical Properties
The hydrochloride salt form significantly improves the stability and handling characteristics of the ester, which is otherwise prone to hydrolysis and cyclization (diketopiperazine formation) as a free base.
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under inert atmosphere. |
| Solubility | Soluble in water, ethanol, methanol | Limited solubility in non-polar solvents (hexane, toluene). |
| Melting Point | 125°C – 130°C (Typical range) | Sharp melting point indicates high purity; broad range suggests hydrolysis or residual solvent. |
| Chirality | (S)-Enantiomer | Enantiomeric Excess (ee) > 99% required for API synthesis. |
| pKa | ~7.5 (Amine) | Lower than free acid due to ester electron-withdrawal. |
Synthetic Routes & Process Chemistry
The industrial standard for synthesizing L-2-ABAE·HCl involves the Fisher esterification of L-2-aminobutyric acid. While HCl gas can be used, the Thionyl Chloride (SOCl₂) method is preferred for its ability to scavenge water produced during the reaction, driving the equilibrium toward the ester.
Reaction Mechanism & Pathway
The reaction proceeds via the in-situ generation of anhydrous HCl and the activation of the carboxylic acid.
Figure 1: Synthesis of L-2-ABAE·HCl via Thionyl Chloride mediated esterification.
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic SO₂ and HCl gases. Perform all operations in a fume hood.
Reagents:
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Absolute Ethanol (10-15 volumes)
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Thionyl Chloride (1.2 – 1.5 eq)
Step-by-Step Procedure:
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Setup: Equip a dry round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube (CaCl₂).
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Solvent Charge: Add Absolute Ethanol to the flask and cool to 0°C using an ice/salt bath.
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Activation: Dropwise add Thionyl Chloride to the cold ethanol over 30-45 minutes. Critical: Maintain temperature < 5°C to prevent immediate volatilization and violent exotherms. This generates anhydrous HCl in situ.
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Addition: Add solid L-2-Aminobutyric acid in portions to the solution.
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (ninhydrin stain) or HPLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol and SO₂.
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Crystallization: Add cold diethyl ether or MTBE to the oily residue to induce precipitation of the hydrochloride salt.
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Filter the white solid and wash with cold ether.
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Drying: Dry the product in a vacuum oven at 40°C over P₂O₅ to remove trace moisture.
Analytical Validation & Quality Control
Validating the structure and purity is non-negotiable, particularly regarding stereochemistry.
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum (in DMSO-d₆ or D₂O) confirms the ester formation and the integrity of the ethyl group.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH₃⁺ | 8.5 – 8.8 | Broad Singlet | 3H | Ammonium protons (disappears in D₂O) |
| O-CH₂-CH₃ | 4.15 – 4.25 | Quartet (J=7 Hz) | 2H | Ester methylene |
| α-CH | 3.90 – 4.00 | Multiplet/Triplet | 1H | Alpha-proton (chiral center) |
| β-CH₂ | 1.85 – 1.95 | Multiplet | 2H | Side chain methylene |
| O-CH₂-CH₃ | 1.20 – 1.25 | Triplet (J=7 Hz) | 3H | Ester methyl |
| γ-CH₃ | 0.95 – 1.05 | Triplet | 3H | Terminal methyl |
Chiral HPLC Method
To ensure no racemization occurred during the reflux (acid-catalyzed racemization is slow but possible), Chiral HPLC is required.
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Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).
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Mobile Phase: Perchloric acid (pH 1.5) / Methanol ratio (for Crownpak) or Hexane/IPA (for AD-H, requires free base generation).
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Detection: UV at 210 nm (carbonyl absorption).
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Acceptance Criteria: Enantiomeric Excess (ee) ≥ 99.0%.
Pharmaceutical Application: Levetiracetam Synthesis[8][9]
L-2-ABAE·HCl serves as the chiral scaffold for Levetiracetam. The synthesis preserves the (S)-configuration established in the starting material.
Synthesis Pathway
The transformation involves ammonolysis to the amide followed by N-alkylation and cyclization.
Figure 2: Conversion of L-2-ABAE·HCl to Levetiracetam via the amide intermediate.
Process Logic
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Ammonolysis: The ethyl ester is treated with methanolic ammonia. The ester is a better leaving group than the amide, favoring the formation of (S)-2-aminobutyramide.
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Conservation of Chirality: Because the reaction occurs at the carbonyl carbon (acyl substitution), the chiral center at the alpha-carbon is not directly involved, preserving the (S)-configuration essential for Levetiracetam's binding affinity to SV2A.
Handling & Stability
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Hygroscopicity: The hydrochloride salt is extremely hygroscopic. Exposure to ambient moisture will lead to the formation of a sticky gum and eventual hydrolysis back to the free acid.
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Protocol: Weigh quickly in a low-humidity environment or glovebox. Store in tightly sealed containers with desiccant packs.
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Stability: Stable for >2 years if stored at 2-8°C under argon/nitrogen.
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Incompatibility: Strong bases (liberates the free amine, which can cyclize or racemize), strong oxidizers.
References
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Surtees, J. et al. (2004). Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide. UCB Pharma. Patent WO2004069796. Link
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Vermeij, T. A. C., & Edelbroek, P. M. (1994). High-performance liquid chromatographic determination of levetiracetam in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. Link
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Sigma-Aldrich. (2024). Product Specification: (S)-2-Aminobutyric acid ethyl ester hydrochloride.[1][2]Link
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PubChem. (2024).[8] Compound Summary: L-2-Aminobutyric acid ethyl ester.[6] National Library of Medicine. Link
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ChemicalBook. (2024). CAS 91462-82-7 Data and Suppliers.[1][3]Link
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- 3. (S)-2-Aminobutyric acid ethyl ester hydrochloride 95% | CAS: 91462-82-7 | AChemBlock [achemblock.com]
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